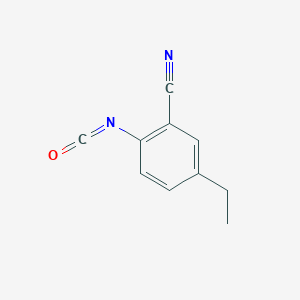

5-Ethyl-2-isocyanatobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-isocyanatobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-2-8-3-4-10(12-7-13)9(5-8)6-11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYORSKLFCXPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N=C=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethyl 2 Isocyanatobenzonitrile

Transition State Analysis for Key Transformations

For any given reaction of 5-Ethyl-2-isocyanatobenzonitrile, for instance, with an alcohol to form a urethane, computational methods can locate the transition state structure. The geometry and vibrational frequencies of this transition state are crucial for understanding the reaction's kinetics. A single imaginary frequency in the vibrational analysis confirms a true transition state. The nature of this vibrational mode illustrates the atomic motions involved in traversing the energy barrier.

Energy Profiles and Reaction Path Determinations

By calculating the energies of the reactants, transition state, and products, a complete reaction energy profile can be constructed. This profile reveals whether the reaction is exothermic or endothermic and provides the activation energy, which is directly related to the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be used to trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the desired minima on the potential energy surface.

Table 2: Illustrative Reaction Energy Data for the Reaction of this compound with Methanol

| Parameter | Predicted Value (kcal/mol) | Significance |

| Activation Energy (Ea) | 10-15 | Represents the kinetic barrier to the reaction. |

| Enthalpy of Reaction (ΔH) | -20 to -25 | Indicates a highly exothermic and thermodynamically favorable reaction. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations of isocyanate reactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, can identify the stable conformers and the energy barriers between them. For ethylbenzene, it has been shown that the most stable conformation has the ethyl group perpendicular to the plane of the ring. nist.gov A similar preference would be expected for 5-Ethyl-2-isocyanatobenzonitrile, although the electronic effects of the other substituents might slightly alter the rotational barrier.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in various solvents. acs.orgnih.govnih.gov MD simulations track the atomic motions over time, offering a picture of the conformational flexibility and intermolecular interactions.

Ligand Target Interaction Modeling for Derived Compounds Focus on Molecular Level, Not Clinical Outcomes

Derivatives of 5-Ethyl-2-isocyanatobenzonitrile, such as the ureas and urethanes formed from its reactions, may have biological activity. Molecular docking is a computational technique used to predict the binding mode of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid. rsc.orgnih.gov

This modeling can identify potential binding pockets and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-target complex. nih.gov For instance, the urea (B33335) derivative of this compound could be docked into the active site of a target enzyme to explore its potential as an inhibitor. The results of such studies can guide the design of new, more potent derivatives.

Predictive Modeling for Novel Reactivity and Selectivity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to correlate the structural features of a series of related compounds with their chemical reactivity or biological activity. nih.govnih.gov While building a QSAR model for a single compound is not feasible, the principles can be applied to a library of derivatives of 5-Ethyl-2-isocyanatobenzonitrile.

By calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of virtual derivatives and correlating them with predicted reactivity (e.g., from calculated activation energies), it may be possible to predict the reactivity of novel, yet-to-be-synthesized compounds. This approach can accelerate the discovery of molecules with desired properties.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 5 Ethyl 2 Isocyanatobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Ethyl-2-isocyanatobenzonitrile. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the compound's connectivity.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl group and the aromatic ring. The ethyl group would manifest as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, a result of spin-spin coupling. The aromatic protons would appear as a set of multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns being dependent on the substitution pattern of the benzene (B151609) ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. This includes the two carbons of the ethyl group, the carbons of the aromatic ring, the carbon of the nitrile group (–C≡N), and the highly characteristic carbon of the isocyanate group (–N=C=O). The chemical shifts of these carbons provide valuable information about their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.20 - 7.80 | 120 - 140 |

| Ethyl -CH₂- | ~2.70 (quartet) | ~29 |

| Ethyl -CH₃ | ~1.25 (triplet) | ~15 |

| Nitrile -C≡N | - | ~118 |

| Isocyanate -N=C=O | - | ~125 |

| Aromatic C-NCO | - | ~145 |

| Aromatic C-CN | - | ~110 |

| Aromatic C-Ethyl | - | ~150 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular weight and, consequently, its elemental formula (C₁₀H₈N₂O).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a unique fingerprint. The molecular ion peak ([M]⁺) would be observed, and its fragmentation would likely involve the loss of the ethyl group, the isocyanate group, or the nitrile group, leading to characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 172 | [C₁₀H₈N₂O]⁺ (Molecular Ion) | - |

| 143 | [C₉H₅N₂O]⁺ | C₂H₅ |

| 130 | [C₉H₈N]⁺ | NCO |

| 116 | [C₈H₆N]⁺ | C₂H₅, HCN |

Note: The relative intensities of these fragments would be crucial for detailed structural confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for the identification of functional groups within a molecule. For this compound, these techniques are particularly useful for confirming the presence of the key nitrile (–C≡N) and isocyanate (–N=C=O) groups, which have very strong and characteristic absorption bands.

The IR spectrum would show a strong, sharp absorption band for the nitrile stretching vibration, typically in the range of 2220-2260 cm⁻¹. The isocyanate group would exhibit a very strong and broad absorption band due to its asymmetric stretching vibration, usually appearing around 2240-2275 cm⁻¹. The presence of the aromatic ring and the ethyl group would also be confirmed by characteristic C-H and C=C stretching and bending vibrations.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule, and can be a powerful tool for monitoring reactions involving this compound in situ.

Table 3: Characteristic Infrared (IR) and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2240 - 2275 (Strong, Broad) | Weak |

| Nitrile (–C≡N) | Stretch | 2220 - 2260 (Strong, Sharp) | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 (Multiple bands) | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 (Multiple bands) | Strong |

| Aliphatic C-H | Stretch | 2850 - 2970 (Multiple bands) | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding the molecule's conformation and how it packs in a crystal lattice, which can influence its physical properties. While no public crystal structure data is currently available for this specific compound, such an analysis would provide the ultimate confirmation of its molecular structure.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

In HPLC, a reversed-phase column would typically be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be suitable for detection, as the aromatic ring of the compound absorbs UV light. The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis.

Gas chromatography could also be used, particularly for assessing the presence of volatile impurities. A capillary column with a suitable stationary phase would be chosen, and a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying components in a mixture.

Table 4: Typical Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Application |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol Gradient | UV-Vis (e.g., at 254 nm) | Purity assessment, quantification, separation from non-volatile impurities |

| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment, analysis of volatile impurities, separation from related compounds |

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for 5-Ethyl-2-isocyanatobenzonitrile Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of isocyanates traditionally involves hazardous reagents like phosgene. Future research will likely focus on developing phosgene-free, greener routes to this compound.

Key areas for exploration in green synthesis include:

Catalytic Processes: Investigating novel catalysts that can facilitate the conversion of amines or other precursors to isocyanates with high efficiency and selectivity, minimizing waste. nih.govmdpi.com This could involve metal-catalyzed reactions or biocatalysis. nih.govdntb.gov.ua

Alternative Reagents: Exploring safer, non-toxic reagents to replace hazardous ones. For instance, the use of dimethyl carbonate or other eco-friendly carbonylating agents is a promising avenue.

Solvent Selection: Shifting towards the use of green solvents such as water, ionic liquids, or supercritical fluids to reduce the environmental impact of the synthesis process. nih.govmdpi.comijbpas.com Solvent-free reaction conditions are also a key goal. mdpi.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis to shorten reaction times and lower energy consumption. nih.govdntb.gov.uanih.gov

A comparative table of traditional versus potential green synthesis methods is presented below.

| Feature | Traditional Synthesis (e.g., Phosgenation) | Potential Green Synthesis Approaches |

| Reagents | Highly toxic phosgene | Non-toxic carbonylating agents, biocatalysts |

| Solvents | Often chlorinated hydrocarbons | Water, ionic liquids, supercritical CO2, solvent-free |

| Energy | High temperature and pressure | Microwave, ultrasound, room temperature catalysis |

| Byproducts | Acidic and toxic waste streams | Minimal and non-hazardous byproducts |

| Safety | High risk of exposure and accidents | Inherently safer processes |

Catalytic Applications in Transformations Involving the Compound

The isocyanate and nitrile groups of this compound offer dual reactivity that can be harnessed in various catalytic transformations. Future research could focus on utilizing this compound as a building block in catalysis.

Potential catalytic applications include:

Polymerization Catalysis: The isocyanate group can readily participate in polymerization reactions to form polyurethanes and other polymers. Research could explore the use of this compound in creating novel polymers with tailored properties, where the nitrile group can be post-functionalized.

Asymmetric Catalysis: The development of chiral catalysts for reactions involving the isocyanate or nitrile group could lead to the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Multicomponent Reactions: The dual functionality of the molecule makes it an ideal candidate for multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach aligns with the principles of atom economy and efficiency.

Exploration of Bio-Orthogonal Chemistry with this compound (focus on chemical utility, not clinical applications)

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The reactivity of the isocyanate group makes this compound an interesting candidate for bio-orthogonal applications, focusing on its chemical utility for labeling and tracking biomolecules.

Areas for future investigation include:

Reaction Kinetics and Selectivity: Detailed studies on the reaction rates and selectivity of this compound with specific functional groups found on biomolecules, such as amines and thiols, under biologically relevant conditions. nih.gov

Development of Probes: Designing and synthesizing probes based on this compound that can be used to tag and visualize specific proteins or other macromolecules within a cellular environment. The nitrile group could serve as a secondary handle for further modifications.

Compatibility with Existing Bio-orthogonal Reactions: Investigating the orthogonality of isocyanate-based ligations with established bio-orthogonal reactions like copper-free click chemistry or the Staudinger ligation, allowing for multi-target labeling. wikipedia.org

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

Automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid synthesis and screening of large numbers of compounds. researchgate.net Integrating this compound into these platforms could accelerate the discovery of new materials and functional molecules.

Future research in this area could involve:

Flow Chemistry: Developing continuous flow processes for the synthesis and subsequent reactions of this compound. researchgate.net Flow chemistry offers advantages in terms of safety, scalability, and reaction control. beilstein-journals.org

Robotic Synthesis: Utilizing robotic platforms to perform arrays of reactions with this compound and various reaction partners, allowing for the rapid exploration of its chemical space. researchgate.net

Data-Driven Discovery: Combining HTE data with machine learning algorithms to predict the outcomes of reactions and identify promising new derivatives of this compound with desired properties.

| Parameter | Batch Synthesis | Automated Flow Synthesis |

| Scale | Milligram to kilogram | Microgram to multigram |

| Speed | Slow, sequential | Rapid, parallel or sequential |

| Control | Limited control over reaction parameters | Precise control over temperature, pressure, and mixing |

| Safety | Handling of bulk, potentially hazardous materials | Smaller reaction volumes, enhanced safety |

| Data Generation | Low throughput | High throughput, suitable for large datasets |

Investigation of Solid-Phase Synthesis Applications

Solid-phase synthesis is a technique where molecules are built up on an insoluble solid support, simplifying purification and allowing for the use of excess reagents to drive reactions to completion. wikipedia.org The reactivity of the isocyanate group in this compound makes it well-suited for solid-phase applications.

Potential research directions include:

Linker Chemistry: Developing novel linkers that can tether this compound to a solid support, allowing for the synthesis of libraries of compounds. The nitrile group could be part of the linking strategy or a point for diversification.

Combinatorial Libraries: Using solid-phase synthesis to create large combinatorial libraries of ureas, thioureas, and other derivatives of this compound for screening in various applications. pageplace.denih.gov

Peptide and Oligonucleotide Modification: Exploring the use of this compound to modify peptides and oligonucleotides synthesized on a solid phase, introducing new functionalities and properties. wikipedia.orgnih.govpeptide.com

Design and Synthesis of Photoresponsive or Stimuli-Responsive Materials Incorporating the Compound's Derivatives

Stimuli-responsive materials, which change their properties in response to external stimuli like light, temperature, or pH, are a major focus of materials science. The derivatives of this compound could be incorporated into such "smart" materials.

Future research could focus on:

Photo-switchable Polymers: Incorporating photo-isomerizable groups into polymers derived from this compound. These materials could find applications in optical data storage, smart coatings, and drug delivery systems.

Chemosensors: Designing molecules where the interaction of an analyte with the nitrile group or a derivative of the isocyanate group leads to a change in the photophysical properties of the molecule, enabling the detection of specific chemical species.

Self-Healing Materials: Developing polymers containing linkages derived from this compound that can be reversibly broken and reformed under specific stimuli, leading to materials with self-healing capabilities.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-Ethyl-2-isocyanatobenzonitrile, and how do solvent choices influence yield?

- Methodological Answer :

- Step 1 : Start with 5-ethyl-2-aminobenzonitrile as a precursor. Introduce the isocyanate group via phosgene or safer alternatives (e.g., trichloromethyl chloroformate) under anhydrous conditions.

- Step 2 : Use aprotic solvents like dichloromethane or acetonitrile to minimize side reactions. Maintain temperatures between 0–5°C during reagent addition to control exothermicity .

- Step 3 : Purify via column chromatography (silica gel, hexane:ethyl acetate gradient). Typical yields range from 60–75%, depending on solvent polarity and reaction time.

Table 1 : Solvent Effects on Synthesis

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dichloromethane | 0–5 | 72 | 98.5 |

| Acetonitrile | 0–5 | 68 | 97.8 |

| THF | 0–5 | 55 | 95.2 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- FT-IR : Confirm the isocyanate group (sharp peak at ~2250–2275 cm⁻¹ for -N=C=O) and nitrile group (~2230 cm⁻¹).

- ¹H NMR : Look for ethyl group signals (triplet at δ 1.2–1.4 ppm for -CH₂CH₃; quartet at δ 2.5–2.7 ppm for benzylic CH₂). Aromatic protons appear as a multiplet between δ 7.3–8.1 ppm .

- 13C NMR : Key signals include the nitrile carbon (~115 ppm) and isocyanate carbon (~125 ppm).

Table 2 : Key Spectroscopic Data

| Technique | Key Peaks/Shifts | Functional Group Confirmation |

|---|---|---|

| FT-IR | 2270 cm⁻¹, 2230 cm⁻¹ | -N=C=O, -C≡N |

| ¹H NMR | δ 1.3 (t), δ 2.6 (q), δ 7.5–8.0 (m) | Ethyl, aromatic |

| 13C NMR | 115 ppm, 125 ppm | Nitrile, isocyanate |

Advanced Research Questions

Q. How can this compound serve as a precursor in one-pot syntheses of nitrogen-containing heterocycles?

- Methodological Answer :

- Mechanism : The isocyanate group undergoes nucleophilic attack by amines or thiols, forming urea or thiourea intermediates. Subsequent cyclization (e.g., with aldehydes or ketones) yields heterocycles like quinazolines or benzothiazoles.

- Example Protocol :

React this compound (1 eq) with 2-aminothiophenol (1 eq) in ethanol at reflux for 6 hours.

Add benzaldehyde (1 eq) and continue refluxing for 12 hours.

Isolate the benzothiazole derivative via filtration (yield: 65–80%) .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Step 1 : Cross-validate using complementary techniques (e.g., HR-MS for molecular weight confirmation alongside NMR/IR).

- Step 2 : Perform variable-temperature NMR to distinguish dynamic effects (e.g., rotamers) from structural isomers.

- Step 3 : Use computational methods (DFT calculations) to predict NMR/IR spectra and compare with experimental data .

Case Study : A derivative showed conflicting ¹H NMR signals (δ 7.8 ppm vs. δ 8.1 ppm). VT-NMR revealed signal coalescence at 50°C, confirming rotational barriers in the ethyl group rather than isomerism.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields reported across studies for this compound-based reactions?

- Methodological Answer :

- Factor 1 : Trace moisture degrades isocyanate groups. Ensure rigorous anhydrous conditions (e.g., molecular sieves in solvent storage).

- Factor 2 : Substituent electronic effects. The ethyl group’s electron-donating nature may slow electrophilic reactions compared to halogen-substituted analogs.

- Resolution : Replicate reactions using standardized protocols (e.g., inert atmosphere, controlled humidity) and report detailed procedural parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.